

Ethylene glycol diglycidyl ether chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene glycol diglycidyl ether*

Cat. No.: B009381

[Get Quote](#)

Ethylene Glycol Diglycidyl Ether: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **ethylene glycol diglycidyl ether** (EGDGE). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Structure and Identification

Ethylene glycol diglycidyl ether, also known as 1,2-bis(2,3-epoxypropoxy)ethane, is a bifunctional epoxide compound. Its structure consists of an ethylene glycol backbone linked to two glycidyl ether functional groups. The presence of two reactive epoxide rings makes it a valuable crosslinking agent and reactive diluent in various applications.

Chemical Structure:

Key Identifiers:

Identifier	Value
CAS Number	2224-15-9 [1]
Molecular Formula	C8H14O4 [1]
Molecular Weight	174.19 g/mol [1]
IUPAC Name	2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **ethylene glycol diglycidyl ether**.

Property	Value	Unit
Appearance	Colorless to slightly yellow liquid	-
Boiling Point	112 (at 4.5 mmHg)	°C
Density	1.118 (at 25 °C)	g/mL
Refractive Index	1.463 (at 20 °C)	-
Flash Point	157	°C
Vapor Pressure	0.01 (at 25 °C)	mmHg
Water Solubility	Soluble	-
Viscosity	10-20 (at 25 °C)	cP

Reactivity and Applications

The reactivity of EGDGE is primarily attributed to its two terminal epoxide groups. These three-membered rings are highly strained and can undergo ring-opening reactions with a variety of nucleophiles, including amines, alcohols, thiols, and carboxylic acids. This reactivity is the basis for its primary application as a crosslinking agent in the formation of polymers, such as epoxy resins and hydrogels.[\[2\]](#)

Key Applications:

- **Epoxy Resin Formulations:** EGDGE is widely used as a reactive diluent to reduce the viscosity of epoxy resins, improving their processability. It also acts as a crosslinker, enhancing the mechanical properties and chemical resistance of the cured resin.
- **Biomaterials and Drug Delivery:** Its ability to crosslink polymers in aqueous solutions makes it suitable for the preparation of hydrogels for biomedical applications.^[2] These hydrogels can be used for controlled drug release, tissue engineering scaffolds, and as matrices for enzyme immobilization.
- **Adhesives and Coatings:** In adhesive and coating formulations, EGDGE improves adhesion, flexibility, and durability.
- **Textile and Paper Industry:** It is used to modify natural and synthetic fibers to improve properties like wrinkle resistance and wet strength.

Experimental Protocols

Synthesis of Ethylene Glycol Diglycidyl Ether

This protocol describes the synthesis of EGDGE from ethylene glycol and epichlorohydrin.

Materials:

- Ethylene glycol
- Epichlorohydrin
- Sodium hydroxide (NaOH)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Anhydrous sodium sulfate
- Organic solvent (e.g., toluene)
- Deionized water

Procedure:

- In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge ethylene glycol and the phase-transfer catalyst.
- Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with constant stirring.
- Slowly add epichlorohydrin to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
- After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
- Cool the reaction mixture and add a concentrated aqueous solution of sodium hydroxide to induce the ring-closure reaction (dehydrochlorination). This step should be performed at a controlled temperature to avoid side reactions.
- After the addition of NaOH, continue stirring for an additional period.
- Separate the organic layer from the aqueous layer.
- Wash the organic layer with deionized water to remove any remaining salts and NaOH.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Purify the crude product by vacuum distillation to obtain pure **ethylene glycol diglycidyl ether**.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

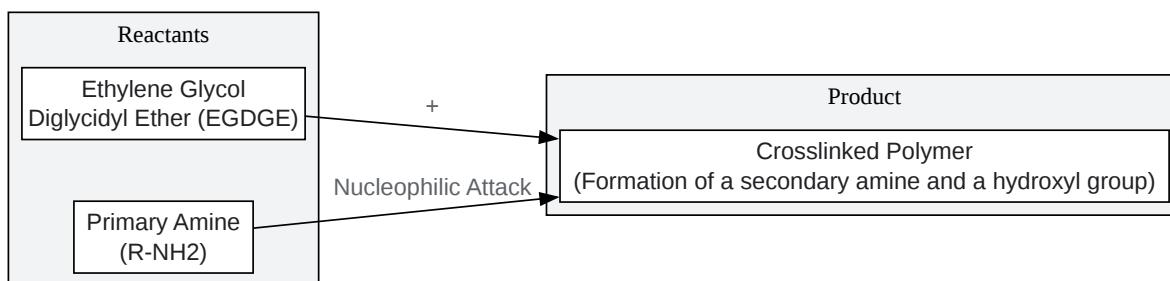
This protocol provides a general method for the analysis of EGDGE. Specific parameters may need to be optimized for the instrument and matrix being analyzed.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Sample Preparation (for biological matrices):

- To a known volume of the biological sample (e.g., 100 μ L of plasma or urine), add an appropriate internal standard (e.g., a deuterated analog of EGDGE).
- Perform protein precipitation by adding a threefold volume of a cold organic solvent (e.g., acetonitrile).
- Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the solvent under a gentle stream of nitrogen.
- For derivatization (optional, but can improve chromatographic performance), add a suitable derivatizing agent (e.g., BSTFA with 1% TMCS) to the dried residue. Heat the mixture to facilitate the reaction.
- After cooling, the sample is ready for injection into the GC-MS.

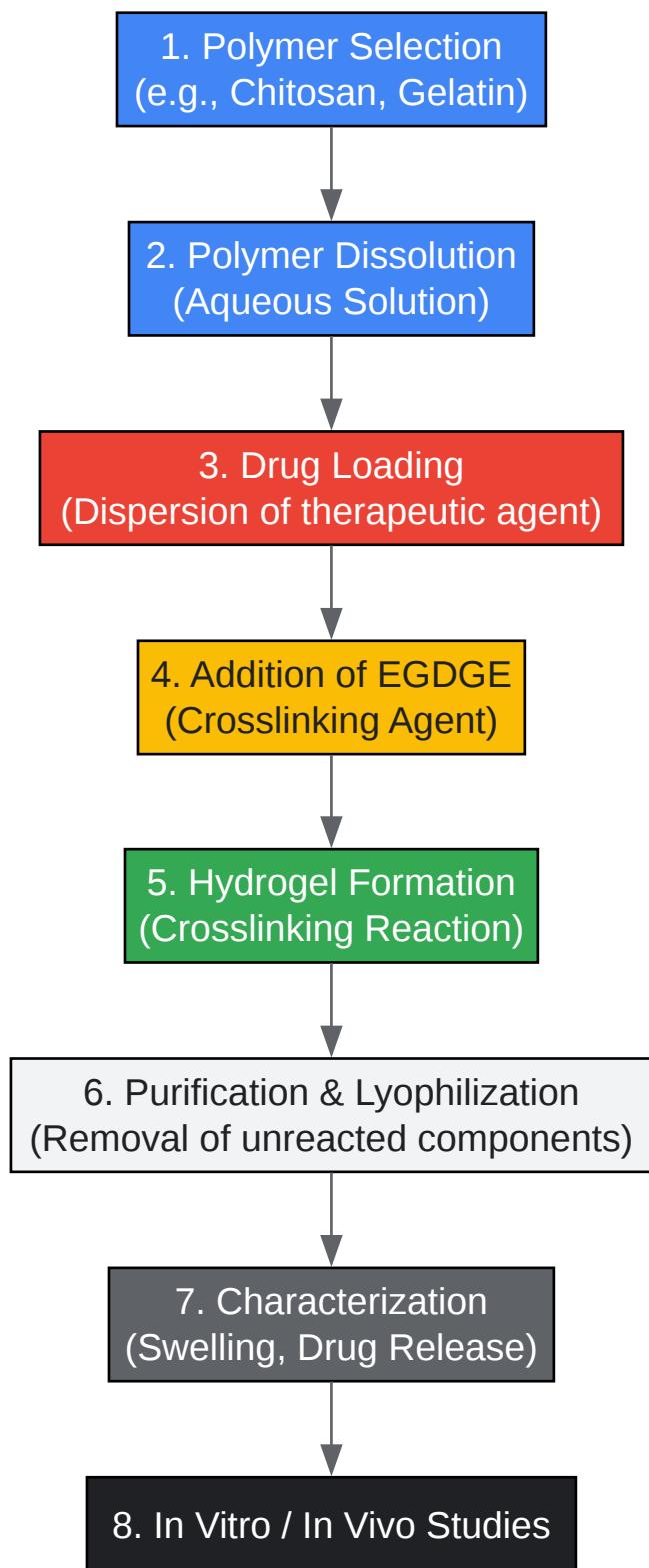

GC-MS Parameters:

Parameter	Value
Injector Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium
Flow Rate	1 mL/min
Oven Program	Initial temperature: 60 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Transfer Line Temperature	250 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Scan Range	m/z 40-400

Visualizations

Chemical Crosslinking Mechanism

The following diagram illustrates the reaction between the epoxide groups of EGDGE and a primary amine, a common crosslinking mechanism.



[Click to download full resolution via product page](#)

Caption: Amine-epoxy crosslinking reaction.

Experimental Workflow: Hydrogel-Based Drug Delivery

This diagram outlines the key steps in developing a drug delivery system using an EGDGE-crosslinked hydrogel.

[Click to download full resolution via product page](#)

Caption: Hydrogel drug delivery workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethylene Glycol Diglycidyl Ether - analysis - Analytice [analytice.com]
- 2. youtube.com [youtube.com]
- To cite this document: BenchChem. [Ethylene glycol diglycidyl ether chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009381#ethylene-glycol-diglycidyl-ether-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com